

# chemical structure and properties of "Anticancer agent 146"

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 146 |           |
| Cat. No.:            | B12385907            | Get Quote |

# **In-Depth Technical Guide: Anticancer Agent 146**

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Anticancer Agent 146, also identified as compound 1.19, is a novel small molecule that has demonstrated significant potential as a cancer therapeutic. It functions as an inducer of necroptosis, a form of programmed cell death, thereby offering a promising alternative mechanism to overcome resistance to apoptosis-based therapies. This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and mechanism of action of Anticancer Agent 146, based on currently available data. Detailed experimental protocols and data are presented to support further research and development of this compound.

## **Chemical Structure and Physicochemical Properties**

Anticancer Agent 146 is a small molecule with the chemical formula  $C_{19}H_{16}Cl_2N_2O_2$ . Its molecular weight is 375.25 g/mol . The precise chemical structure is crucial for understanding its structure-activity relationship and for guiding further medicinal chemistry efforts.

Table 1: Physicochemical Properties of Anticancer Agent 146



| Property          | Value               |
|-------------------|---------------------|
| Molecular Formula | C19H16Cl2N2O2       |
| Molecular Weight  | 375.25              |
| Synonyms          | Compound 1.19       |
| Known Activity    | Necroptosis Inducer |

# **Biological Activity and Quantitative Data**

Anticancer Agent 146 has demonstrated potent cytotoxic activity across a range of human cancer cell lines. Its efficacy is highlighted by its low micromolar IC₅₀ values, indicating strong potential for therapeutic application.

Table 2: In Vitro Cytotoxicity of **Anticancer Agent 146** (IC<sub>50</sub> Values)

| Cell Line  | Cancer Type          | IC50 (μM) |
|------------|----------------------|-----------|
| WiDr       | Colon Cancer         | 1.76[1]   |
| MIAPaCa-2  | Pancreatic Cancer    | 3.36[1]   |
| MCF7       | Breast Cancer        | 4.24[1]   |
| 4T1        | Murine Breast Cancer | 4.67[1]   |
| 67NR       | Murine Breast Cancer | 8.02[1]   |
| MDA-MB-231 | Breast Cancer        | 8.54      |

In addition to its in vitro activity, **Anticancer Agent 146** has shown significant anti-tumor efficacy in a preclinical in vivo model.

# **Mechanism of Action: Induction of Necroptosis**

The primary mechanism of action of **Anticancer Agent 146** is the induction of necroptosis, a regulated form of necrosis. Unlike apoptosis, which is a caspase-dependent cell death pathway, necroptosis is mediated by a distinct signaling cascade, primarily involving Receptor-



Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL). This alternative cell death pathway is particularly significant for targeting cancer cells that have developed resistance to apoptosis.

## **The Necroptosis Signaling Pathway**

The induction of necroptosis by external stimuli, such as TNF- $\alpha$ , or by small molecules like **Anticancer Agent 146**, typically follows a well-defined signaling cascade.





Click to download full resolution via product page

Figure 1. Simplified signaling pathway of necroptosis induction.



## **Experimental Protocols**

Detailed experimental procedures are essential for the replication and extension of the findings related to **Anticancer Agent 146**. The following are representative protocols based on standard methodologies for the evaluation of anticancer agents.

## In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the IC<sub>50</sub> values of a compound against cancer cell lines.





Click to download full resolution via product page

#### **Figure 2.** Workflow for a typical MTT cytotoxicity assay.

#### Methodology:

- Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Compound Treatment: Prepare serial dilutions of **Anticancer Agent 146** in culture medium. Remove the old medium from the plates and add 100 μL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
- Incubation: Incubate the plates for 48 to 72 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Solubilization: Carefully remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

## In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.

#### Methodology:

- Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice.
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).



- Treatment: Randomize the mice into treatment and control groups. Administer Anticancer
  Agent 146 (at a predetermined dose and schedule) and a vehicle control to the respective groups.
- Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
- Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
- Data Analysis: Compare the tumor growth inhibition between the treated and control groups.



Click to download full resolution via product page

Figure 3. Experimental workflow for an in vivo xenograft study.

### **Conclusion and Future Directions**

Anticancer Agent 146 is a promising necroptosis-inducing small molecule with demonstrated in vitro and in vivo anti-tumor activity. Its unique mechanism of action presents a valuable opportunity for the development of novel cancer therapies, particularly for treatment-resistant tumors. Further research should focus on elucidating the precise molecular targets of Anticancer Agent 146 within the necroptosis pathway, optimizing its pharmacokinetic and pharmacodynamic properties through medicinal chemistry, and exploring its efficacy in a broader range of cancer models. The detailed information provided in this guide serves as a solid foundation for these future investigations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical structure and properties of "Anticancer agent 146"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385907#chemical-structure-and-properties-of-anticancer-agent-146]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com